molecular formula C17H16N2O3 B15045446 3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone CAS No. 313960-82-6

3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone

Cat. No.: B15045446
CAS No.: 313960-82-6
M. Wt: 296.32 g/mol
InChI Key: GLDYMBRFMSTORH-UHFFFAOYSA-N
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Description

3,4-Dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone is a ketone derivative featuring a 3,4-dihydroquinoline scaffold linked to a 2-methyl-3-nitrophenyl group. Its nitro group and aromatic substituents contribute to unique electronic properties, influencing both reactivity and biological interactions .

Properties

CAS No.

313960-82-6

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C17H16N2O3/c1-12-14(8-4-10-15(12)19(21)22)17(20)18-11-5-7-13-6-2-3-9-16(13)18/h2-4,6,8-10H,5,7,11H2,1H3

InChI Key

GLDYMBRFMSTORH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone typically involves the following steps:

    Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.

    Substitution Reactions: Introduction of the 2-methyl-3-nitrophenyl group can be done through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

    Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and pharmacological relevance:

Compound Name Molecular Weight logP Key Structural Features Pharmacological Relevance Reference
3,4-Dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone (Y021-4696) 448.95 6.475 Nitro group, chlorophenyl substitution Investigated for kinase modulation; high lipophilicity may enhance membrane penetration
(2,3-Dihydro-1H-indol-1-yl)(2-methyl-3-nitrophenyl)methanone (8012-3846) N/A N/A Indole core instead of dihydroquinoline Potential CNS activity due to indole’s aromaticity and nitrogen positioning
2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (BB01-5157) 209.67 N/A Chloroethyl group replacing nitroaromatic substituent Building block for drug discovery; simplified structure may reduce metabolic stability
(R)-(3,4-Dihydroquinolin-1(2H)-yl)(4-(pyrazolo-pyrazinyl)phenyl)methanone 401.00 N/A Pyrazolo-pyrazine substituent Positive allosteric modulator of Parkin E3 ligase; molecular ion at m/z 401 [M+H]+
(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)(piperidin-1-yl)methanone (8d) N/A N/A Piperidine substitution mTOR inhibitor candidate; polar surface area (47.13 Ų) suggests improved solubility

Structural and Functional Analysis

Core Modifications

  • Y021-4696: The 2-methyl-3-nitrophenyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity. The chlorophenyl substitution on the dihydroquinoline ring may stabilize π-π stacking interactions in enzyme binding .
  • Pyrazolo-pyrazine derivative : The heterocyclic substituent increases hydrogen bond acceptor count (6 vs. 5 in Y021-4696), improving target specificity .

Physicochemical Properties

  • Lipophilicity : Y021-4696 exhibits high logP (6.475), suggesting strong membrane permeability but poor aqueous solubility (logSw = -6.209) . In contrast, morpholine or piperidine derivatives (e.g., 8d) have lower logP values due to polar amine groups, enhancing solubility .

Pharmacological Implications

  • Y021-4696 : High lipophilicity makes it a candidate for blood-brain barrier penetration, relevant in neurodegenerative disease research .
  • Piperidine derivative (8d) : Targets mTOR pathways, suggesting utility in cancer therapy .

Challenges and Limitations

  • Solubility Issues: Y021-4696’s poor water solubility (logSw = -6.209) may limit intravenous administration .
  • Synthetic Complexity : Pyrazolo-pyrazine derivatives require multi-step synthesis, increasing production costs .

Biological Activity

3,4-Dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings that highlight its potential therapeutic applications.

The compound is characterized by a quinoline core structure, which is known for its significant pharmacological properties. The presence of the nitrophenyl group enhances its reactivity and biological interactions.

Antitumor Activity

Recent studies have explored the antitumor properties of quinoline derivatives, including this compound. For instance, a related quinoline sulfonamide derivative demonstrated notable cytotoxic effects against various tumor cell lines, with an IC50 value of 1.34 μM against HeLa cells . This suggests that similar compounds may exhibit comparable or enhanced antitumor activity.

Table 1: Antitumor Activity of Quinoline Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
D13HeLa1.34Tubulin polymerization inhibition
3HepG-2<5Induction of apoptosis

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger programmed cell death in cancer cells.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound may exhibit variable stability in biological systems. For example, related compounds showed rapid degradation in rodent plasma but were stable in human plasma . This indicates potential differences in metabolism across species, which is crucial for drug development.

Study on Quinoline Derivatives

A study focusing on the synthesis and evaluation of quinoline derivatives highlighted their potential as antitumor agents. The findings indicated that structural modifications significantly influenced their biological activity. Specifically, compounds with electron-donating groups at the para position exhibited enhanced antiproliferative effects .

Comparative Analysis

A comparative analysis involving several nitroquinoline derivatives demonstrated that those with specific substitutions (like methoxy or methyl groups) showed improved efficacy against various cancer cell lines compared to their unsubstituted counterparts . This reinforces the importance of chemical structure in determining biological activity.

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